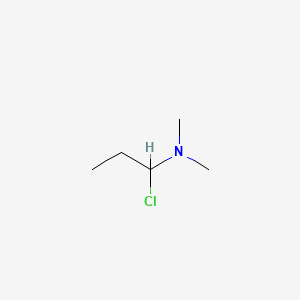
Dimethylaminochloropropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethylaminochloropropane, also known as 3-(dimethylamino)-1-chloropropane, is an organic compound with the molecular formula C5H12ClN. It is a colorless to pale yellow liquid that is used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Dimethylaminochloropropane can be synthesized through several methods. One common method involves the reaction of dimethylamine with allyl chloride in the presence of a catalyst such as diatomaceous earth. The reaction is typically carried out in a solvent like toluene at a temperature of around 45°C for about 10 hours. The product is then distilled under reduced pressure to obtain pure this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced distillation techniques helps in achieving efficient production.
化学反应分析
Types of Reactions
Dimethylaminochloropropane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reaction is typically carried out in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield dimethylaminopropanol.
科学研究应用
Dimethylaminochloropropane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, it is used to modify biomolecules and study their interactions.
Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
作用机制
The mechanism of action of dimethylaminochloropropane involves its reactivity with various molecular targets. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new compounds. The pathways involved depend on the specific reaction conditions and the nature of the nucleophile.
相似化合物的比较
Similar Compounds
2-Chloro-N,N-dimethylpropylamine: Similar in structure but with different reactivity and applications.
Dimethylaminoisopropyl chloride: Another related compound with distinct chemical properties and uses.
Uniqueness
Dimethylaminochloropropane is unique due to its specific reactivity and versatility in various chemical reactions. Its ability to undergo nucleophilic substitution reactions makes it valuable in organic synthesis, and its applications in multiple fields highlight its importance.
属性
分子式 |
C5H12ClN |
|---|---|
分子量 |
121.61 g/mol |
IUPAC 名称 |
1-chloro-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C5H12ClN/c1-4-5(6)7(2)3/h5H,4H2,1-3H3 |
InChI 键 |
MSUCLKFPHDRRGG-UHFFFAOYSA-N |
规范 SMILES |
CCC(N(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



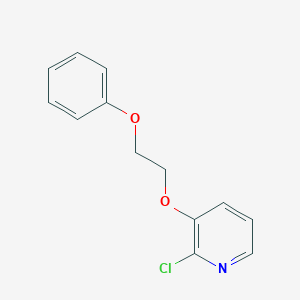
![3-[2-(1-Methyl-5-nitro-1H-imidazol-2-yl)ethenyl]benzamide](/img/structure/B8429284.png)
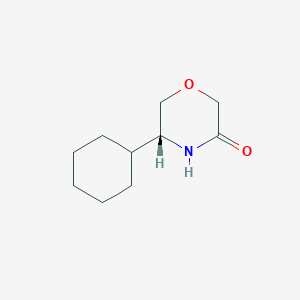
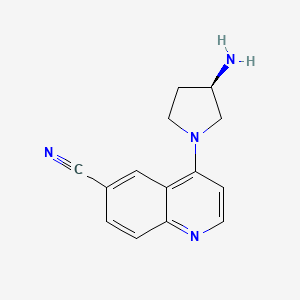
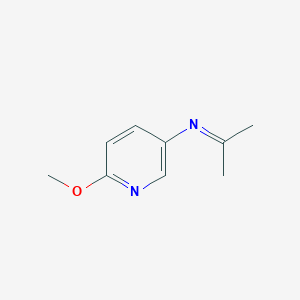
![5H-Pyrrolo[2,3-b]pyrazine, 5-[[2-(trimethylsilyl)ethoxy]methyl]-2-(trimethylstannyl)-](/img/structure/B8429310.png)
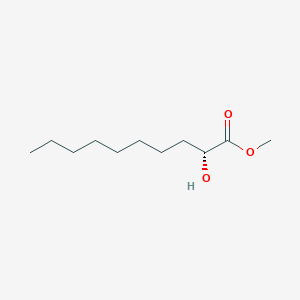
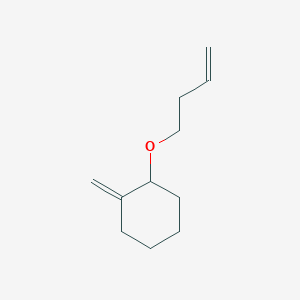
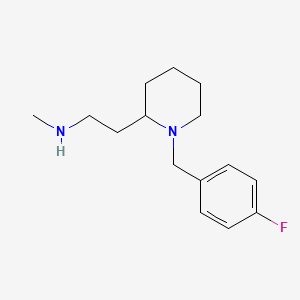
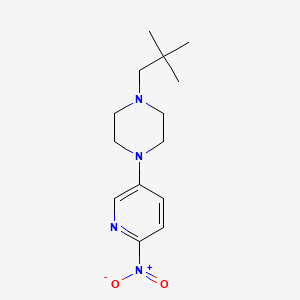
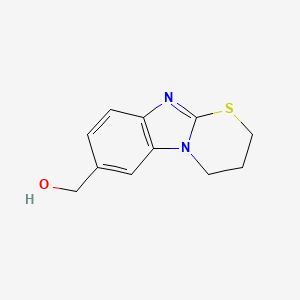
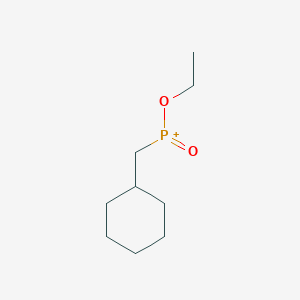
![2-[2,4-Dimethylphenyl]-4,5-dihydro-4,4-dimethyloxazole](/img/structure/B8429355.png)
